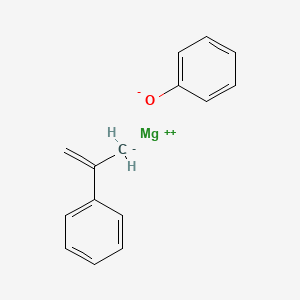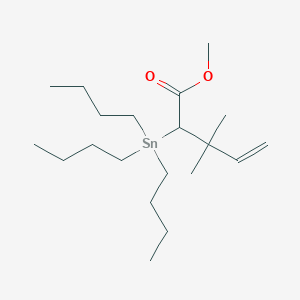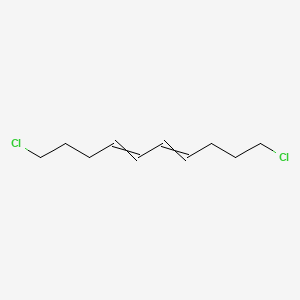
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium is a quaternary ammonium compound known for its diverse applications in various fields, including agriculture, medicine, and industry. It is commonly used as a plant growth regulator and has shown potential in medical research for treating certain diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium typically involves the reaction of trimethylamine with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Trimethylamine and 2-chloroethanol.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature.
Product Formation: The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reactants and conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Choline Chloride: Similar in structure but lacks the chloro group.
Chlormequat Chloride: Another plant growth regulator with similar applications but different chemical properties.
Uniqueness
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to inhibit gibberellin biosynthesis and its potential in medical research set it apart from other similar compounds .
Propiedades
Número CAS |
58840-62-3 |
|---|---|
Fórmula molecular |
C5H13ClNO+ |
Peso molecular |
138.61 g/mol |
Nombre IUPAC |
(2-chloro-2-hydroxyethyl)-trimethylazanium |
InChI |
InChI=1S/C5H13ClNO/c1-7(2,3)4-5(6)8/h5,8H,4H2,1-3H3/q+1 |
Clave InChI |
WWWOYOJJDDZDOK-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
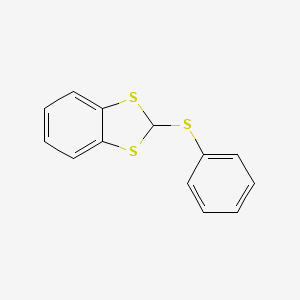
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
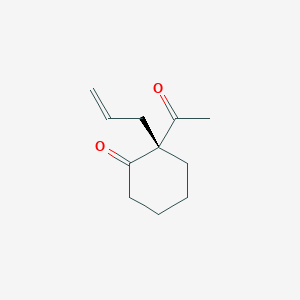
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
